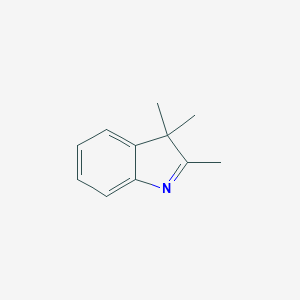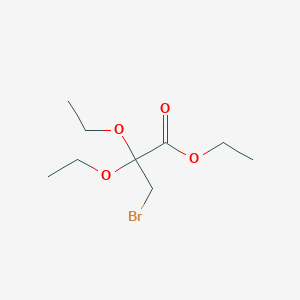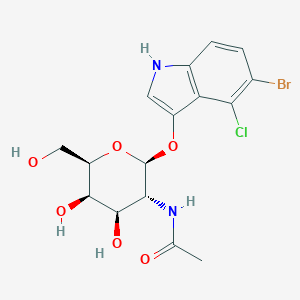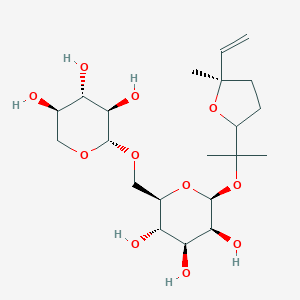
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a chemical compound that belongs to the class of monoterpenoids. It is commonly found in various plant species, including lavender, rosewood, and coriander. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the disruption of microbial cell walls.
Biochemical And Physiological Effects
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which help to scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal species.
Advantages And Limitations For Lab Experiments
One advantage of using linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining large quantities of the compound for research purposes. Additionally, its complex structure and synthesis process can make it challenging to study.
Future Directions
There are several future directions for the study of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside. One area of interest is its potential use in cancer treatment. Studies have shown that it has cytotoxic effects on cancer cells and may be a promising candidate for further research. Another area of interest is its use as a natural insecticide. Its antimicrobial properties make it a potential alternative to synthetic insecticides, which can have harmful effects on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits make it a valuable area of study. Future research should focus on its potential use in cancer treatment, as a natural insecticide, and to fully understand its mechanism of action.
Synthesis Methods
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside can be synthesized from linalool, which is a natural compound found in many plants. The synthesis process involves the reaction of linalool with xylopyranosylglucopyranoside in the presence of an acid catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential use in cancer treatment and as a natural insecticide.
properties
CAS RN |
158799-49-6 |
|---|---|
Product Name |
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside |
Molecular Formula |
C21H36O11 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
InChI Key |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
Isomeric SMILES |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
synonyms |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



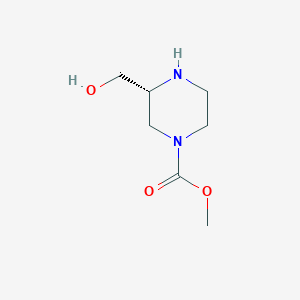
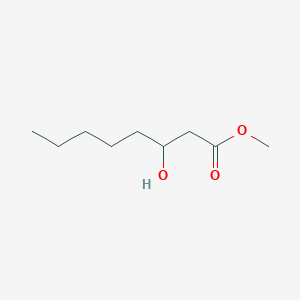
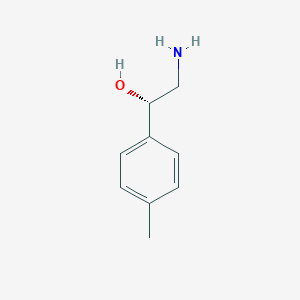
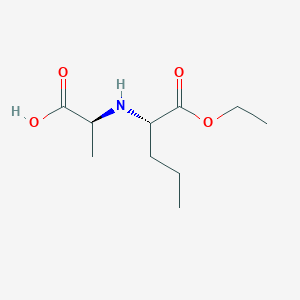
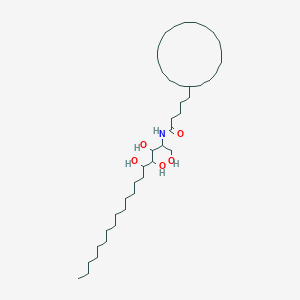

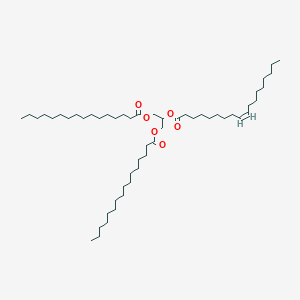
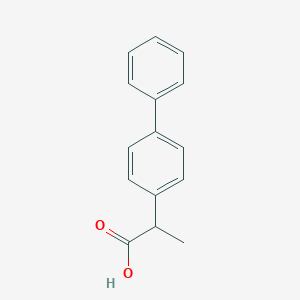

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
